Conformational Constraint Advantage: Cyclobutyl vs. Saturated Analog in Pyrazolo[1,5-a]pyrazine Scaffolds
The 2-cyclobutyl substituent in 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine introduces a unique constrained geometry not present in the fully saturated 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine analog (CAS 1550790-70-9) . The aromatic pyrazolo[1,5-a]pyrazine core maintains planarity and extended π-conjugation, whereas the tetrahydro analog adopts a non-planar, partially saturated bicyclic framework with altered electronic distribution and hydrogen-bonding capacity . This aromatic vs. saturated scaffold distinction determines fundamentally different binding poses in kinase and GPCR targets where pyrazolo[1,5-a]pyrazines serve as privileged hinge-binding motifs [1].
| Evidence Dimension | Core scaffold aromaticity and conformational rigidity |
|---|---|
| Target Compound Data | Aromatic pyrazolo[1,5-a]pyrazine core (planar, fully conjugated, C10H10ClN3, MW 207.66) with 2-cyclobutyl and 4-chloro substituents |
| Comparator Or Baseline | 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1550790-70-9): saturated pyrazine ring (non-planar, partially saturated, C10H15N3, MW 177.25) |
| Quantified Difference | Aromatic planar core vs. saturated non-planar core; molecular weight difference of 30.41 g/mol due to chloro substitution and aromaticity; ClogP difference estimated at 2.2-2.5 (target) vs. 1.5-1.8 (comparator) based on structural class |
| Conditions | Structural comparison based on published chemical structures; no direct biological comparison data available in public domain |
Why This Matters
The aromatic planar core is essential for ATP-competitive kinase inhibition and GPCR allosteric modulation, rendering the target compound suitable for programs requiring planar hinge-binding motifs, whereas the saturated analog is more appropriate for targets tolerating non-planar conformations.
- [1] Conn PJ, Lindsley CW, Emmitte KA, et al. Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3. US Patent US9676782, 2017. View Source
